(3-Methoxyphenyl)methanesulfonamide

Description

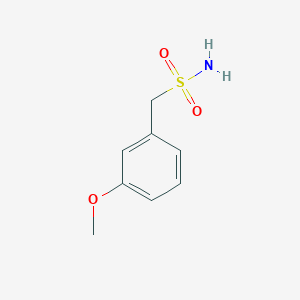

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-12-8-4-2-3-7(5-8)6-13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXGHWSNOWHPCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40533165 | |

| Record name | 1-(3-Methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40533165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89782-90-1 | |

| Record name | 1-(3-Methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40533165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Methoxyphenyl)methanesulfonamide

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of a methoxyphenyl moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile by altering its lipophilicity, metabolic stability, and receptor binding interactions.[4] This guide provides a comprehensive technical overview of (3-Methoxyphenyl)methanesulfonamide, a molecule combining these two important pharmacophores. While specific data for this exact compound is limited, this document synthesizes available information on closely related analogues and the broader class of methoxyphenyl sulfonamides to provide a detailed profile for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, identified by the CAS Number 89782-90-1, possesses a molecular structure that dictates its fundamental physicochemical properties.[5] A summary of its core attributes is presented below, with some parameters estimated based on data from structurally similar compounds such as N-(4-amino-3-methoxyphenyl)methanesulfonamide.[6]

| Property | Value | Source/Reference |

| CAS Number | 89782-90-1 | [5] |

| Molecular Formula | C₈H₁₁NO₃S | Inferred from structure |

| Molecular Weight | 201.24 g/mol | Calculated |

| IUPAC Name | This compound | [5] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Melting Point | Not available. Related sulfonamides exhibit a wide range of melting points (e.g., 133-134 °C for N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide).[7] | [7] |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and methanol.[8] | [8] |

Synthesis and Purification

A plausible and commonly employed method for the synthesis of this compound involves the reaction of 3-methoxyaniline with methanesulfonyl chloride in the presence of a base. This nucleophilic substitution reaction is a standard procedure for the formation of sulfonamides.[7]

General Synthetic Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxyaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

-

Sulfonylation: Slowly add methanesulfonyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Caption: Spectroscopic techniques for structural elucidation.

Potential Applications and Biological Activity

-

Anticancer Activity: Many sulfonamide derivatives have been investigated as anticancer agents. [9]The methoxy group on the phenyl ring can influence the molecule's ability to interact with biological targets such as enzymes or receptors involved in cancer progression. [9]For instance, some sulfonamide-bearing methoxyquinazolinone derivatives have shown promising anticancer and apoptosis-inducing activities. [9]* Enzyme Inhibition: Sulfonamides are well-known inhibitors of various enzymes, most notably carbonic anhydrase and kinases. [1]The methoxyphenyl moiety can contribute to the binding affinity and selectivity of these inhibitors.

-

Antimicrobial Activity: Although the classic sulfa drugs are antibacterial agents, novel sulfonamide derivatives continue to be explored for their efficacy against resistant bacterial strains. [1]The substitution pattern on the aromatic ring is crucial for antimicrobial activity.

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on general laboratory safety protocols for related sulfonamides, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound of interest due to its hybrid structure, combining the pharmacologically significant sulfonamide and methoxyphenyl motifs. While direct experimental data is limited, this guide provides a foundational understanding of its expected properties, synthesis, and characterization based on the established chemistry of related compounds. Further research is warranted to fully elucidate the specific biological activities and therapeutic potential of this molecule.

References

- PubChem. (3-{[6-(2-Methoxyphenyl)pyrimidin-4-yl]amino}phenyl)methanesulfonamide. National Center for Biotechnology Information.

- PubChem. N-(4-amino-3-methoxyphenyl)methanesulfonamide. National Center for Biotechnology Information.

- Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency. (2023). PMC.

- Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (n.d.). Taylor & Francis Online.

- Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. (2021). PubMed Central.

- PubChemLite. N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide (C9H14N2O3S).

- Structural Comparison of Three N-(4-Methoxyphenyl)

- Sulfonamides: Synthesis and The Recent Applic

- The recent progress of sulfonamide in medicinal chemistry. (2022).

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).

- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). MDPI.

- Sulfonamide derivatives: Synthesis and applications. (n.d.).

- Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. (n.d.).

- Synthesis and Biological Evaluation of Resveratrol Methoxy Deriv

- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). PubMed.

- ChemicalBook. Methanesulfonamide(3144-09-0) 1H NMR spectrum.

- EPA/NIH Mass Spectral D

- An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxyphenol. (n.d.). Benchchem.

- Synthesis, Characterization and Crystal Structure of Sulfonamide Chalcone: (E)-4-methoxy-N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)-benzenesulfonamide. (2025).

- A Deep Dive into 3-Methoxyphenyl: A Theoretical and Comput

- Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. (n.d.). PMC.

- Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. (2025).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | 89782-90-1 [chemicalbook.com]

- 6. N-(4-amino-3-methoxyphenyl)methanesulfonamide | C8H12N2O3S | CID 290500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Methanesulfonamide(3144-09-0) 1H NMR [m.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to (3-Methoxyphenyl)methanesulfonamide: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of (3-Methoxyphenyl)methanesulfonamide, a molecule of interest in medicinal chemistry and drug development. We will delve into its precise chemical identity, explore detailed synthetic protocols, and discuss its relevance and applications for researchers, scientists, and professionals in the pharmaceutical industry.

Deciphering the Identity: Structural Isomerism and IUPAC Nomenclature

The common name "this compound" can be ambiguous, potentially referring to two distinct structural isomers. The key point of difference is the point of attachment of the methanesulfonamide group to the 3-methoxyphenyl moiety.

-

Isomer 1: C-linked Sulfonamide: The methanesulfonamide group is connected via its carbon atom to the phenyl ring through a methylene bridge.

-

Isomer 2: N-linked Sulfonamide: The sulfonamide group is connected via its nitrogen atom directly to the phenyl ring.

To ensure clarity and precision, it is crucial to define the exact structure being discussed. Throughout this guide, we will primarily focus on the C-linked isomer, 1-(3-methoxyphenyl)methanesulfonamide , which is more specifically identified by its CAS number.

Primary Compound: 1-(3-Methoxyphenyl)methanesulfonamide

This isomer is the focus of this guide. Its structural details are outlined below.

-

Chemical Structure:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₈H₁₁NO₃S[2]

-

Molecular Weight: 201.24 g/mol [1]

-

SMILES: O=S(CC1=CC=CC(OC)=C1)(N)=O[1]

Alternate Isomer: N-(3-Methoxyphenyl)methanesulfonamide

For completeness, we also present the details of the N-linked isomer.

-

Chemical Structure:

-

IUPAC Name: N-(3-methoxyphenyl)methanesulfonamide

-

CAS Number: 101007-16-3

-

Molecular Formula: C₈H₁₁NO₃S

-

Molecular Weight: 201.24 g/mol

-

SMILES: CS(=O)(=O)NC1=CC=CC(=C1)OC

The distinction between these isomers is critical as their chemical properties, synthetic routes, and biological activities will differ significantly.

Physicochemical Properties of 1-(3-Methoxyphenyl)methanesulfonamide

A summary of the key physicochemical properties for 1-(3-methoxyphenyl)methanesulfonamide (CAS 89782-90-1) is provided in the table below. These properties are essential for designing experimental conditions, predicting solubility, and understanding the compound's behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₃S | [2] |

| Molecular Weight | 201.24 g/mol | [1] |

| InChI Key | JAXGHWSNOWHPCX-UHFFFAOYSA-N | [1] |

| Purity | Typically available at ≥97% | ChemUniverse |

Synthesis and Methodologies

The synthesis of sulfonamides is a cornerstone of medicinal chemistry. The synthetic approach is dictated by the specific isomer. Here, we present a generalized, yet detailed, protocol for the synthesis of the N-linked isomer, as it follows a more common and well-documented pathway. We will then discuss the conceptual approach for the C-linked isomer.

Synthesis of N-Aryl Sulfonamides: A General Protocol

The most prevalent method for synthesizing N-aryl sulfonamides involves the reaction of an appropriate aniline with a sulfonyl chloride in the presence of a base.[3] This is a robust and versatile method applicable to a wide range of substrates.

Experimental Protocol: Synthesis of N-(3-methoxyphenyl)methanesulfonamide

Objective: To synthesize N-(3-methoxyphenyl)methanesulfonamide from 3-methoxyaniline and methanesulfonyl chloride.

Materials:

-

3-Methoxyaniline

-

Methanesulfonyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyaniline (1.0 equivalent) in dichloromethane. Cool the flask in an ice bath to 0 °C.

-

Base Addition: Add pyridine (1.2 equivalents) to the solution and stir for 5-10 minutes. The base acts as a scavenger for the HCl generated during the reaction.

-

Sulfonylation: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

Work-up:

-

Quench the reaction by adding 1M HCl to neutralize the excess pyridine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[4]

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure N-(3-methoxyphenyl)methanesulfonamide.[4]

Causality Behind Choices:

-

Aprotic Solvent (DCM): An aprotic solvent is used to prevent reaction with the highly reactive methanesulfonyl chloride.

-

Base (Pyridine): The reaction produces HCl as a byproduct, which can protonate the starting aniline, rendering it non-nucleophilic. The base neutralizes the HCl, allowing the reaction to proceed to completion.

-

Controlled Addition at 0 °C: The reaction is exothermic. Slow, cooled addition prevents overheating, which could lead to side reactions and degradation of the product.

Conceptual Synthetic Route for 1-(3-Methoxyphenyl)methanesulfonamide

The synthesis of the C-linked isomer requires a different strategy, as a carbon-carbon or carbon-sulfur bond to the aromatic ring must be formed. A plausible synthetic pathway is outlined below.

Caption: Conceptual workflow for the synthesis of 1-(3-methoxyphenyl)methanesulfonamide.

This process would likely involve:

-

Halogenation: Conversion of 3-methoxybenzyl alcohol to a more reactive benzyl halide.

-

Sulfonation: Reaction of the benzyl halide with a source of sulfur dioxide, such as sodium sulfite, to form the corresponding sulfonyl halide, (3-methoxyphenyl)methanesulfonyl chloride.

-

Amination: Reaction of the sulfonyl chloride with ammonia or an ammonia equivalent to form the final sulfonamide product.

This multi-step synthesis highlights the more complex nature of creating the C-linked isomer compared to the N-linked variant.

Role in Research and Drug Development

The methanesulfonamide moiety is a highly valued functional group in modern medicinal chemistry.[4] It is often used as a bioisosteric replacement for carboxylic acids or phenols, improving pharmacokinetic properties such as solubility and metabolic stability while maintaining or enhancing biological activity.[4]

The Methanesulfonamide Pharmacophore

The sulfonamide group's ability to act as a hydrogen bond donor (N-H) and acceptor (S=O) makes it a key pharmacophore in many clinically approved drugs.[5] This allows for strong and specific interactions with biological targets like enzymes and receptors.

Sources

An In-depth Technical Guide to (3-Methoxyphenyl)methanesulfonamide: Synthesis, Characterization, and Core Concepts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3-Methoxyphenyl)methanesulfonamide, a representative aryl methanesulfonamide. While a specific CAS number for this compound is not prominently cataloged, indicating it is likely not a commercially available stock item, this guide offers a detailed, field-proven methodology for its synthesis and characterization. The content herein is designed to empower researchers with the foundational knowledge and practical insights required to produce and validate this and similar sulfonamide-containing molecules, which are pivotal structural motifs in medicinal chemistry. This document delves into the mechanistic underpinnings of the synthetic strategy, provides detailed experimental protocols, and outlines the analytical techniques essential for structural elucidation and purity assessment.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in the landscape of pharmaceuticals and agrochemicals. Its prevalence stems from its unique physicochemical properties, which include the ability to act as a hydrogen bond donor and acceptor, and its metabolic stability. These attributes make the sulfonamide group a valuable component in the design of molecules with specific biological activities. Methanesulfonamides, in particular, are integral to a wide array of therapeutic agents, serving as key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).

This guide focuses on the synthesis and characterization of this compound, a compound that, while not having a dedicated CAS number, serves as an excellent case study for the preparation of aryl methanesulfonamides. The principles and protocols detailed are broadly applicable to this important class of molecules.

Synthetic Strategy and Mechanistic Rationale

The most direct and widely employed method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride.[1] In the case of this compound, the logical synthetic pathway involves the reaction of (3-methoxyphenyl)methanamine with methanesulfonyl chloride.

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom. This is followed by the departure of the chloride ion, a good leaving group, and subsequent deprotonation of the nitrogen atom to yield the stable sulfonamide product. A non-nucleophilic base is typically added to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards the product.

Physicochemical Properties of Key Reagents

A thorough understanding of the properties of the starting materials is crucial for a successful and safe synthesis.

| Property | (3-Methoxyphenyl)methanamine | Methanesulfonyl Chloride |

| CAS Number | 5071-96-5[2] | 124-63-0[3] |

| Molecular Formula | C₈H₁₁NO[2] | CH₃ClO₂S[4] |

| Molecular Weight | 137.18 g/mol [2] | 114.55 g/mol [3] |

| Appearance | Liquid[2] | Colorless to pale yellow liquid[4] |

| Boiling Point | 140 °C/37 mmHg[2] | 161 °C[5] |

| Density | 1.072 g/mL at 25 °C[2] | 1.480 g/cm³[3] |

| Solubility | Slightly soluble in water[2] | Soluble in polar organic solvents; reacts with water and alcohols[3] |

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.

4.1. Materials and Reagents

-

(3-Methoxyphenyl)methanamine (CAS: 5071-96-5)

-

Methanesulfonyl chloride (CAS: 124-63-0)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

4.2. Reaction Setup and Procedure

-

Reaction Vessel Preparation: A round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

-

Reagent Addition: To the flask, add (3-methoxyphenyl)methanamine (1.0 equivalent) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1 equivalents) to the stirred solution.

-

Sulfonyl Chloride Addition: Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Product Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic Workflow for this compound

Characterization and Spectroscopic Analysis

The structural confirmation and purity assessment of the synthesized this compound are critical. The following spectroscopic techniques are essential for this purpose.[6]

6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the methylene protons adjacent to the nitrogen, the methoxy protons, the N-H proton of the sulfonamide, and the methyl protons of the methanesulfonyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the unique carbon atoms in the molecule, including the aromatic carbons, the methylene carbon, the methoxy carbon, and the methyl carbon of the methanesulfonyl group.

6.2. Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key characteristic absorption bands are expected for the N-H stretch of the sulfonamide, the asymmetric and symmetric S=O stretches of the sulfonyl group, and the C-O stretch of the methoxy group.[6]

6.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound, along with characteristic fragmentation patterns.[6]

Safety and Handling

Methanesulfonyl chloride is a corrosive, toxic, and lachrymatory substance that reacts vigorously with water.[7] It must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated fume hood. All reactions should be conducted under anhydrous conditions to prevent the exothermic hydrolysis of methanesulfonyl chloride, which produces corrosive hydrogen chloride gas.[8]

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, characterization, and safe handling of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers can confidently prepare this and other aryl methanesulfonamides. The methodologies described herein are robust and adaptable, providing a solid foundation for the exploration of this important class of compounds in drug discovery and other scientific endeavors.

References

-

BenchChem. (2025). An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Profess. Link

-

ChemicalBook. (2020). What is Methanesulfonyl chloride?. Link

-

BenchChem. (2025). A Comparative Spectroscopic Analysis of Methanesulfonamide and Its Derivatives. Link

-

PubChem. Methanesulfonyl chloride. Link

-

BenchChem. (2025). Spectroscopic Characterization of Methanesulfonamide: A Technical Guide. Link

-

BenchChem. (2025). An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Profess. Link

-

ChemicalBook. (2025). Methanesulfonyl chloride. Link

-

Wikipedia. Methanesulfonyl chloride. Link

-

Organic Chemistry Frontiers (RSC Publishing). Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling. Link

-

ChemicalBook. Methanesulfonamide(3144-09-0) 13C NMR spectrum. Link

-

Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Link

-

ResearchGate. A Novel Approach for the Synthesis of Alkyl and Aryl Sulfonamides. Link

-

Organic Chemistry Portal. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Link

-

PMC - NIH. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Link

-

Jasperse, J. Reactions of Amines. Link

-

PMC - NIH. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Link

-

MDPI. C(aryl)-O Bond Formation from Aryl Methanesulfonates via Consecutive Deprotection and SNAr Reactions with Aryl Halides in an Ionic Liquid. Link

-

Chempedia. Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations. Link

-

PubChem - NIH. Methanesulfonamide. Link

-

ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Link

-

PrepChem.com. Synthesis of 3-methoxyphenyl lithium. Link

-

Santa Cruz Biotechnology. Methanesulfonamide. Link

-

Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Link

-

ChemicalBook. 3-Methoxybenzylamine. Link

-

Google Patents. Preparation of 3-methoxy propanamine. Link

Sources

- 1. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methoxybenzylamine | 5071-96-5 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is Methanesulfonyl chloride?_Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methanesulfonyl chloride | 124-63-0 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to (3-Methoxyphenyl)methanesulfonamide

Abstract

This technical guide provides a comprehensive overview of (3-Methoxyphenyl)methanesulfonamide, a molecule of interest in medicinal chemistry. The document details its fundamental physicochemical properties, including its molecular formula and weight. A significant portion of this guide is dedicated to the synthetic methodologies applicable for its preparation, with a detailed experimental protocol adapted from established procedures for analogous sulfonamides. Furthermore, a thorough analysis of its structural characterization through spectroscopic techniques is presented, including predicted and comparative ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, drawing insights from closely related structural isomers. The guide also explores the potential biological significance and applications of this compound, particularly in the realms of oncology and anti-inflammatory research, based on the well-documented activities of the sulfonamide and methoxyphenyl pharmacophores. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, diuretic, hypoglycemic, and anticancer properties. Similarly, the methoxyphenyl moiety is a common feature in many biologically active compounds, influencing their pharmacokinetic and pharmacodynamic profiles. The strategic combination of these two pharmacophores in this compound presents a molecule with significant potential for further investigation in drug discovery programs. This guide aims to consolidate the available technical information and provide a detailed scientific resource on this compound.

Physicochemical Properties

This compound is an organic compound featuring a methoxy-substituted phenyl ring attached to a methanesulfonamide group.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 89782-90-1 | [1][2] |

| Molecular Formula | C₈H₁₁NO₃S | [1][2] |

| Molecular Weight | 201.24 g/mol | [1][2] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed via the reaction of 3-methoxybenzylamine with methanesulfonyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from general methods for the synthesis of sulfonamides.[3]

Materials:

-

3-Methoxybenzylamine

-

Methanesulfonyl chloride

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxybenzylamine (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine or triethylamine (1.1 equivalents) to the solution.

-

Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Structural Characterization and Spectroscopic Analysis

Due to the limited availability of specific experimental spectra for this compound, the following sections provide predicted data and comparisons with closely related isomers and derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methylene protons, and the amine proton.

Predicted ¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.25 | t | 1H | Ar-H |

| ~ 6.80-6.90 | m | 3H | Ar-H |

| ~ 4.60 | s (br) | 1H | NH |

| ~ 4.30 | s | 2H | CH₂ |

| ~ 3.80 | s | 3H | OCH₃ |

| ~ 2.95 | s | 3H | SO₂CH₃ |

Comparative Analysis:

-

N-(4-Methoxyphenyl)methanesulfonamide: ¹H NMR (400 MHz, CDCl₃): δ 7.22 (d, J = 8.8 Hz, 2H), 6.93 (br, 1H), 6.88 (d, J = 8.8 Hz, 2H), 3.80 (s, 3H), 2.96 (s, 3H).

-

N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide: ¹H NMR (400 MHz, CDCl₃): δ 7.64 (d, J = 8.0 Hz, 2H), 7.52 (d, J = 8.0 Hz, 1H), 7.18 (d, J = 8.0 Hz, 2H), 7.04-7.00 (m, 2H), 6.89 (t, J = 7.6 Hz, 1H), 6.73 (d, J = 8.0 Hz, 1H), 3.64 (s, 3H), 2.35 (s, 3H).

The predicted chemical shifts for this compound are based on standard substituent effects and are consistent with the data from its isomers.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160.0 | Ar-C (C-O) |

| ~ 139.0 | Ar-C (C-CH₂) |

| ~ 130.0 | Ar-CH |

| ~ 120.0 | Ar-CH |

| ~ 114.0 | Ar-CH |

| ~ 113.0 | Ar-CH |

| ~ 55.5 | OCH₃ |

| ~ 48.0 | CH₂ |

| ~ 40.0 | SO₂CH₃ |

Comparative Analysis:

-

N-(4-Methoxyphenyl)methanesulfonamide: ¹³C NMR (100 MHz, CDCl₃): δ 158.0, 129.2, 124.7, 114.8, 55.5, 38.7.

-

N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide: ¹³C NMR (100 MHz, CDCl₃): δ 149.4, 143.6, 136.3, 129.3, 127.3, 126.0, 125.2, 121.1, 121.0, 110.6, 55.6, 21.5.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, S=O, and C-O functional groups.[4]

Predicted IR (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3300 | N-H stretch |

| ~ 3000-2800 | C-H stretch (aromatic and aliphatic) |

| ~ 1600, 1480 | C=C stretch (aromatic) |

| ~ 1320 | S=O asymmetric stretch |

| ~ 1250 | C-O stretch (aryl ether) |

| ~ 1150 | S=O symmetric stretch |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

Predicted Mass Spectrum (EI):

-

Molecular Ion (M⁺): m/z = 201

-

Key Fragmentation Peaks: Fragments corresponding to the loss of the methoxy group, the methanesulfonyl group, and cleavage of the benzyl-sulfonamide bond are anticipated.

Potential Biological Activities and Applications

While specific biological data for this compound is limited, the known activities of its constituent pharmacophores suggest potential applications in several therapeutic areas.

Anticancer Potential

Both sulfonamides and methoxyphenyl-containing compounds have been extensively investigated for their anticancer properties.[2][5][6] Sulfonamide derivatives have been shown to inhibit various targets involved in cancer progression, including carbonic anhydrases, kinases, and tubulin. The methoxyphenyl group can enhance the binding affinity of molecules to their biological targets and improve their pharmacokinetic properties. Therefore, this compound represents a scaffold of interest for the development of novel anticancer agents.

Anti-inflammatory Activity

Methoxyphenyl derivatives have demonstrated anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).[7][8][9] Sulfonamides are also known to possess anti-inflammatory properties, with some acting as selective COX-2 inhibitors. The combination of these two moieties in this compound suggests a potential for anti-inflammatory activity.

Caption: Relationship between the structural moieties and potential biological activities.

Conclusion

This compound is a compound with a molecular formula of C₈H₁₁NO₃S and a molecular weight of 201.24 g/mol .[1][2] Its synthesis can be readily achieved through standard sulfonamide formation reactions. While specific experimental data for this compound is not widely available, spectroscopic analysis of closely related compounds provides a strong basis for its structural characterization. The presence of both the sulfonamide and methoxyphenyl moieties suggests that this compound is a promising candidate for further investigation in the fields of anticancer and anti-inflammatory drug discovery. This technical guide serves as a foundational resource to stimulate and support future research on this and related molecules.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Kubiak, K., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977.

- Finiuk, N. S., et al. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl) amine hydrobromide toward human tumor cells. Biopolymers and Cell, 38(2), 123-130.

-

MDPI. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting information. Retrieved from [Link]

- Černiauskaitė, K., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(16), 4969.

-

MDPI. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

- Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction.

- Agrawal, S. K., & Saxena, A. K. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Molecular Diversity, 13(3), 357-366.

- Stefanska, J., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells.

-

Journal of Inflammation. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Retrieved from [Link]

- Jayalakshmi, K., & Gowda, B. T. (2004). Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides.

-

ResearchGate. (2008). Synthesis and anti-inflammatory activity of 3-(hydroxy-p-methanesulfonyl-phenylmethylene) -5-methyl-2-oxindole-1-carboxamides. Retrieved from [Link]

- Google Patents. (2016). Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.

- Google Patents. (2020). Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.

-

The Royal Society of Chemistry. (2015). Electronic Supplementary Information. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0281963). Retrieved from [Link]

-

Zeitschrift für Naturforschung. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Retrieved from [Link]

- Google Patents. (1971). Method of preparing methane sulfonamide and its derivatives.

-

PubMed. (2002). Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

PubMed. (1995). Chromatographic and mass spectral studies on methoxy methyl methamphetamines related to 3,4-methylenedioxymethamphetamine. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis, spectral and X-ray crystal structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Hirshfeld surface, DFT calculations and thermo-optical studies. Retrieved from [Link]

-

MDPI. (2021). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

-

MDPI. (2021). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

-

YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

-

GNPS. (n.d.). UCSD Computational Mass Spectrometry Website. Retrieved from [Link]

Sources

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Synthesis of (3-Methoxyphenyl)methanesulfonamide

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for (3-Methoxyphenyl)methanesulfonamide (N-(3-methoxybenzyl)methanesulfonamide), a key structural motif in medicinal chemistry. The document is designed for researchers, scientists, and drug development professionals, offering a detailed examination of two primary, field-proven synthesis routes. The guide elucidates the underlying chemical principles, provides validated, step-by-step experimental protocols, and summarizes critical reaction parameters. By grounding the discussion in established chemical literature, this paper serves as a practical and authoritative resource for the reliable synthesis of this important sulfonamide intermediate.

Introduction and Strategic Overview

This compound is a benzylic sulfonamide derivative. The sulfonamide functional group is a cornerstone in therapeutic drug design, renowned for its presence in a wide array of clinically successful agents, including antimicrobial, diuretic, and anticancer drugs.[1] The stability of the sulfonamide bond and its ability to act as a hydrogen bond donor and acceptor make it a privileged scaffold in molecular design.

The synthesis of benzylic sulfonamides like the target compound, N-(3-methoxybenzyl)methanesulfonamide, is typically approached through the formation of the sulfur-nitrogen bond. The strategic selection of a synthesis pathway depends critically on the availability of starting materials, desired scale, and purity requirements. This guide will focus on two of the most logical and efficient convergent syntheses:

-

Pathway 1: N-Sulfonylation of 3-Methoxybenzylamine. This is the most direct approach, involving the reaction of a commercially available primary amine with methanesulfonyl chloride. It is a robust and widely applicable method for forming sulfonamides.[2]

-

Pathway 2: Amination of (3-Methoxyphenyl)methanesulfonyl Chloride. This alternative route involves the preparation of a benzylic sulfonyl chloride intermediate, which is subsequently reacted with an amine source, such as ammonia, to form the final product.

This document will dissect each pathway, providing the mechanistic rationale for each step and offering detailed protocols that ensure reproducibility and high yield.

Pathway 1: Direct N-Sulfonylation of 3-Methoxybenzylamine

This pathway represents the most common and straightforward method for the synthesis of N-substituted methanesulfonamides. The core of this strategy is the reaction between the nucleophilic amine, 3-methoxybenzylamine, and the highly electrophilic methanesulfonyl chloride.

Mechanistic Rationale

The reaction proceeds via a classic nucleophilic acyl substitution mechanism at the sulfur center. The lone pair of electrons on the nitrogen atom of 3-methoxybenzylamine attacks the electrophilic sulfur atom of methanesulfonyl chloride.[1] This forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion as a leaving group. A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is essential to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[1] Without a base, the HCl formed would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Detailed Experimental Protocol

This protocol is adapted from standard, well-established procedures for the N-sulfonylation of primary amines.[1]

Materials:

-

3-Methoxybenzylamine (1.0 eq.)

-

Methanesulfonyl chloride (1.05 eq.)

-

Triethylamine (1.5 eq.)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-methoxybenzylamine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermic nature of the reaction.[1]

-

Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.05 eq.) dropwise to the cooled amine solution over 15-20 minutes. Ensure the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting amine.

-

Work-up:

-

Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the layers and wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure N-(3-methoxybenzyl)methanesulfonamide.

-

Key Reaction Parameters

| Parameter | Condition / Reagent | Rationale / Causality |

| Solvent | Anhydrous Dichloromethane (DCM), THF, or Acetonitrile | Must be aprotic and anhydrous to prevent reaction with methanesulfonyl chloride. DCM is often preferred for its ease of removal. |

| Base | Triethylamine, Pyridine, or DIPEA | A non-nucleophilic base is required to neutralize the HCl byproduct without competing with the primary amine nucleophile.[2] |

| Temperature | 0 °C to Room Temperature | Initial cooling is critical to manage the exothermicity of the reaction. Allowing it to warm to room temperature ensures the reaction goes to completion.[1] |

| Stoichiometry | Slight excess of MsCl (1.0-1.1 eq.) | Ensures complete consumption of the primary amine. A large excess can lead to side reactions or purification difficulties. |

Pathway 2: Synthesis via (3-Methoxyphenyl)methanesulfonyl Chloride

This pathway is a viable alternative, particularly if the corresponding sulfonyl chloride is readily available or can be synthesized efficiently. The key transformation is the reaction of this electrophilic sulfonyl chloride with an amine source.

Synthesis of the Sulfonyl Chloride Intermediate

(3-Methoxyphenyl)methanesulfonyl chloride is not as commonly available as methanesulfonyl chloride itself. Its synthesis typically starts from a precursor like (3-methoxyphenyl)methanethiol or the corresponding sulfonic acid. A common laboratory method for preparing sulfonyl chlorides is the oxidative chlorination of thiols.[3]

Detailed Experimental Protocol (Amination)

This protocol is based on a general method for the synthesis of primary sulfonamides from sulfonyl chlorides using ammonia.[4]

Materials:

-

(3-Methoxyphenyl)methanesulfonyl chloride (1.0 eq.)

-

Aqueous Ammonia (excess) or Gaseous Ammonia

-

An appropriate solvent (e.g., Tetrahydrofuran, Nitroethane)[4]

Procedure:

-

Reactant Preparation: Dissolve (3-methoxyphenyl)methanesulfonyl chloride (1.0 eq.) in a suitable solvent like tetrahydrofuran in a pressure-rated reaction vessel.

-

Ammonia Addition: Cool the solution to 0-10 °C. Bubble gaseous ammonia through the solution or add a concentrated aqueous ammonia solution dropwise. This step is highly exothermic and requires careful temperature control. Continue the addition until the reaction mixture is basic.

-

Reaction: Seal the vessel and stir the mixture at room temperature (or with gentle heating, e.g., 40-50 °C) for several hours until TLC or LC-MS analysis confirms the reaction is complete.[4] The byproduct, ammonium chloride, will precipitate from the solution.

-

Work-up:

-

If using an organic solvent, filter the reaction mixture to remove the precipitated ammonium chloride.

-

Wash the filter cake with a small amount of fresh solvent.

-

Combine the filtrates.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

-

Experimental Workflow and Data Management

A systematic approach is crucial for successful synthesis and characterization. The following workflow outlines the key stages from reaction setup to final product validation.

Properties of Key Compounds

| Compound | Formula | Mol. Weight | CAS Number | Role |

| 3-Methoxybenzylamine | C₈H₁₁NO | 137.18 | 5071-96-5 | Starting Material (Pathway 1) |

| Methanesulfonyl Chloride | CH₃ClO₂S | 114.55 | 124-63-0 | Reagent (Pathway 1) |

| (3-Methoxyphenyl)methanesulfonyl Chloride | C₈H₉ClO₃S | 220.67 | N/A | Intermediate (Pathway 2) |

| This compound | C₉H₁₃NO₃S | 215.27 | 210113-88-5 | Final Product |

Conclusion

The synthesis of this compound can be achieved reliably and efficiently through well-established synthetic organic chemistry methods. The most direct and commonly employed route is the N-sulfonylation of 3-methoxybenzylamine with methanesulfonyl chloride, which benefits from readily available starting materials and a robust reaction mechanism. An alternative pathway, proceeding through the amination of a (3-methoxyphenyl)methanesulfonyl chloride intermediate, offers strategic flexibility. The choice between these pathways will be dictated by starting material availability, scalability considerations, and the specific context of the research or development program. The protocols and data presented in this guide provide a solid, scientifically-grounded framework for the successful laboratory preparation of this valuable sulfonamide compound.

References

-

(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride. Smolecule.

-

Methanesulfonyl chloride. Organic Syntheses.

-

An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives. BenchChem.

-

Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses.

-

(3-METHOXYPHENYL)METHANESULFONYL CHLORIDE. Crescent Chemical Company.

-

Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem.

-

Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.

-

N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide (C9H14N2O3S). PubChemLite.

-

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxyphenol. BenchChem.

-

Method of preparing methane sulfonamide and its derivatives. Google Patents.

-

Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.

-

Synthesis, Characterization and Crystal Structure of Sulfonamide Chalcone. ResearchGate.

-

Synthesis method of sulfonamide compound. Google Patents.

-

N-(3-METHOXYBENZYL)METHANESULFONAMIDE Product Description. ChemicalBook.

-

Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. National Center for Biotechnology Information.

Sources

Navigating the Synthesis and Lineage of Methoxyphenyl Sulfonamides: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting a Course Through a Sparsely Mapped Territory

In the vast landscape of chemical synthesis and drug discovery, the specific compound (3-Methoxyphenyl)methanesulfonamide remains a molecule with a limited documented history and discovery narrative in publicly accessible scientific literature. While the constituent moieties—the methoxyphenyl group and the methanesulfonamide group—are individually well-characterized and prevalent in medicinal chemistry, their direct linkage as named presents a sparsely mapped territory.

This guide, therefore, pivots from a singular focus on a molecule with a scarce public record to a more comprehensive exploration of a closely related and extensively documented class of compounds: substituted methoxyphenyl sulfonamides. By examining a representative molecule from this class, this guide will provide the in-depth technical insights required by researchers and drug development professionals. We will delve into the synthesis, chemical properties, and biological significance of these structures, thereby illuminating the scientific context and potential of the broader chemical family to which this compound belongs.

Section 1: The Sulfonamide Saga - A Legacy of Discovery

The journey of sulfonamides began in the early 1930s with Gerhard Domagk's discovery of the antibacterial properties of Prontosil, a sulfonamide-containing dye.[1] This seminal work, which earned Domagk the 1939 Nobel Prize in Medicine, unveiled that Prontosil was metabolized in the body to its active form, sulfanilamide.[2] This discovery opened the floodgates for the development of a plethora of sulfonamide drugs, which were among the first effective systemic antibacterial agents.[1]

The sulfonamide functional group (a sulfonyl group connected to an amine) has since become a cornerstone of medicinal chemistry, demonstrating a remarkable range of biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and antiviral properties.[1][3] The ease of their synthesis and their biocompatibility have contributed to their enduring relevance in drug development.[1]

Section 2: Synthesis of a Representative Methoxyphenyl Sulfonamide: N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide

To provide a practical and detailed technical overview, this section will focus on the synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, a compound for which clear synthetic protocols are available. This molecule serves as an excellent exemplar of the synthesis of aryl sulfonamides.

Retrosynthetic Analysis

A logical approach to the synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide involves the reaction of a sulfonyl chloride with an amine. This is a classic and robust method for forming the sulfonamide bond.

Caption: Retrosynthetic analysis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide

This protocol is adapted from established methodologies for the synthesis of N-aryl sulfonamides.[1]

Materials:

-

4-Nitrobenzenesulfonyl chloride

-

p-Anisidine (4-methoxyaniline)

-

1 M Sodium Carbonate (Na₂CO₃) solution

-

Deionized water

-

Isopropanol

-

Acetone

-

Heptane

Equipment:

-

250 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Oven

Procedure:

-

Reaction Setup: In a 250 mL Erlenmeyer flask, combine 4-nitrobenzenesulfonyl chloride (10.00 mmol, 2.2166 g) and p-anisidine (10.00 mmol, 1.2320 g).

-

Addition of Base and Solvent: To the flask, add 50 mL of deionized water and 10 mL of 1 M Na₂CO₃ solution.

-

Reaction: Stir the mixture vigorously at room temperature for approximately 4 days. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Collect the resulting precipitate by suction filtration.

-

Washing: Wash the collected solid with deionized water followed by isopropanol to remove unreacted starting materials and inorganic salts.

-

Drying: Dry the product in an oven at a low heat to remove residual solvent. The expected yield is approximately 85.84%.[1]

-

Crystallization (for X-ray quality crystals): High-quality crystals can be obtained by solvent diffusion of heptane into an acetone solution of the product.[1]

Characterization Data

| Property | Value | Reference |

| Melting Point | 182–183 °C | [1] |

| Yield | 85.84% | [1] |

Section 3: Synthesis of Key Precursors

The synthesis of methoxyphenyl sulfonamides relies on the availability of key starting materials. This section details the synthesis of two fundamental precursors: 3-methoxyphenol and methanesulfonamide.

Synthesis of 3-Methoxyphenol

The predominant method for synthesizing 3-methoxyphenol is through the selective mono-methylation of resorcinol.[4]

Materials:

-

Resorcinol

-

Dimethyl sulfate

-

10% Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Dilute sodium carbonate solution

-

Calcium chloride

Procedure: [4]

-

In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, dissolve resorcinol (1 mole) in a 10% sodium hydroxide solution (1.25 mole) with stirring.

-

With vigorous stirring, add dimethyl sulfate (1 mole) dropwise, ensuring the temperature is maintained below 40°C using a water bath for cooling if necessary.

-

After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and decompose any unreacted dimethyl sulfate.

-

After cooling, separate the organic layer.

-

Extract the aqueous solution multiple times with diethyl ether.

-

Combine all organic phases and wash them with a dilute sodium carbonate solution, followed by water.

-

Dry the organic phase with anhydrous calcium chloride.

-

Remove the diethyl ether by distillation to obtain the crude product, which can be further purified by vacuum distillation.

This method offers improved yield and purity.[4]

Materials:

-

Resorcinol (11g, 0.1 mol)

-

Dimethyl sulfate (15.1g, 0.12 mol)

-

Tetrabutylammonium bromide (TBAB) (0.5g)

-

Toluene (50 mL)

-

2 mol/L Sodium hydroxide solution (50 mL)

-

Glacial acetic acid

-

Anhydrous sodium sulfate

Procedure: [4]

-

In a 250 mL three-necked flask, combine resorcinol, TBAB, toluene, and the sodium hydroxide solution.

-

Heat the mixture to 80°C while stirring.

-

Add dimethyl sulfate dropwise to the reaction mixture.

-

Maintain the reaction at 80°C for 8 hours after the addition is complete.

-

Cool the mixture and neutralize to a weak acidity with glacial acetic acid.

-

Separate the organic phase and extract the aqueous phase with 25 mL of toluene.

-

Combine the organic phases, wash with water, and then with a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the product.

| Method | Starting Material | Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Standard Methylation | Resorcinol | Dimethyl sulfate, NaOH | 30 minutes (heating) | < 40 | ~50 | Not specified | [4] |

| Phase-Transfer Catalysis | Resorcinol | Dimethyl sulfate, NaOH, TBAB | 8 hours | 80 | 66 | > 96 | [4] |

Synthesis of Methanesulfonamide

The most common route to methanesulfonamide is the reaction of methanesulfonyl chloride with ammonia, a process known as ammonolysis.[5]

Caption: General reaction scheme for the synthesis of methanesulfonamide.

Materials:

-

Methanesulfonyl chloride

-

Ammonia gas

-

Tetrahydrofuran (THF)

Procedure: [5]

-

In a sealed, stirred-tank reactor, charge tetrahydrofuran and methanesulfonyl chloride.

-

While mixing and maintaining the temperature between 25°C and 65°C, add ammonia gas under positive pressure.

-

Once the addition is complete, vent the excess ammonia.

-

Separate the precipitated ammonium chloride by centrifugation or filtration.

-

Wash the solid byproduct with several small portions of fresh tetrahydrofuran.

-

Combine the organic filtrates and remove the tetrahydrofuran by evaporation under reduced pressure to obtain methanesulfonamide. A yield of 96.7% has been reported for a similar procedure.[5]

Section 4: Biological Significance and Applications

The methoxyphenyl and sulfonamide moieties are prevalent in a wide range of biologically active molecules. The methoxy group can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[6] The sulfonamide group is a versatile pharmacophore known for its ability to form key hydrogen bonds with protein targets.[1]

Compounds incorporating these structural features have been investigated for a variety of therapeutic applications, including:

-

Anti-inflammatory Agents: Substituted phenethylsulfones, which contain a methoxyphenyl group, have been developed as inhibitors of TNF-α, a key mediator of inflammation.[7] Apremilast, a potent oral immunomodulator, is a prominent example.[7][8]

-

Anticancer Agents: Certain sulfonamides are being studied as anti-cancer agents, with some acting as inhibitors of kinases like Lemur tyrosine kinase 3, which is implicated in tumor development.[1] Additionally, 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl substituent have shown cytotoxic activity against breast cancer cell lines.[9]

-

Analgesics: Derivatives of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide have been designed and synthesized as potent and selective μ opioid receptor (MOR) ligands with analgesic properties.[10]

Section 5: Structure-Activity Relationships (SAR)

The biological activity of methoxyphenyl sulfonamide derivatives is highly dependent on their specific substitution patterns. Structure-activity relationship (SAR) studies aim to understand how changes in the chemical structure affect the biological activity of a compound.[11][12]

For example, in a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers, the position of the nitro group on the benzene ring significantly affects the intermolecular interactions in the crystalline state, which can influence physical properties like melting point.[1] In the development of antiplatelet agents, the nature and position of substituents on the benzamide ring of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides were found to be critical for their activity.[13]

Conclusion

While the specific discovery and history of this compound are not extensively detailed in the public domain, the foundational chemistry and biological importance of the methoxyphenyl and sulfonamide moieties are well-established. This guide has provided a comprehensive technical overview of the synthesis of representative methoxyphenyl sulfonamides and their key precursors, supported by detailed experimental protocols and comparative data. The exploration of their diverse biological activities and the principles of their structure-activity relationships underscore the continued importance of this class of compounds in medicinal chemistry and drug development. The methodologies and insights presented herein offer a valuable resource for researchers and scientists working in this dynamic field.

References

- Celgene Corporation. (2020). Formulations of (+)-2-[1-(3-ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethyl].

- Synthon BV. (2006). Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.

- F. Hoffmann-La Roche AG. (1994). Sulfonamides.

-

Valdés-Martínez, J., et al. (2018). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 8(11), 415. [Link]

- Celgene Corporation. (2016). Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.

-

Sagan, F., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(16), 4930. [Link]

-

Lindsley, C. W., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of Medicinal Chemistry, 56(12), 5081-5085. [Link]

- Celgene Corporation. (2020). Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.

-

Various Authors. (2025). Biological activities of sulfonamides. ResearchGate. [Link]

-

Huang, H., et al. (2021). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 213, 113175. [Link]

-

Rossi, D., et al. (2022). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 27(23), 8259. [Link]

-

PrepChem. (n.d.). Synthesis of 3-methoxyphenyl lithium. PrepChem.com. [Link]

-

Nájera, C., et al. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2024(1), M1849. [Link]

- Pennwalt Corporation. (1971). Method of preparing methane sulfonamide and its derivatives.

- Jiangsu Nhwa Pharmaceutical Co., Ltd. (2017). Synthesis method for 3-methoxypropiophenone.

-

PubChem. (n.d.). N-methoxy-N-(4-phenylphenyl)methanesulfonamide. National Center for Biotechnology Information. [Link]

-

Lavorgna, M., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Molecules, 26(16), 4783. [Link]

-

Sun, L. R., et al. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Frontiers in Oncology, 9, 1153. [Link]

-

PubChem. (n.d.). N-(4-amino-3-methoxyphenyl)methanesulfonamide. National Center for Biotechnology Information. [Link]

-

Scherbakov, A. M., et al. (2023). Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency. Pharmaceuticals, 16(1), 108. [Link]

-

Sun, L. R., et al. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Frontiers in Oncology, 9, 1153. [Link]

- Symed Labs Limited. (2014). Process for preparation of optically active (2r,3s)-3-(4-methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.

-

Glennon, R. A. (2014). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 1-30. [Link]

-

Mocan, A., et al. (2021). Melanoma Cellular Signaling Transduction Pathways Targeted by Polyphenols Action Mechanisms. International Journal of Molecular Sciences, 22(11), 6033. [Link]

-

ResearchGate. (n.d.). Three major transduction pathways of the MAPK-signaling pathway. ResearchGate. [Link]

-

Zhang, Y., et al. (2019). Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents. Archiv der Pharmazie, 352(10), e1900135. [Link]

-

Varghese, E., et al. (2022). Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. Seminars in Cancer Biology, 84, 1-19. [Link]

-

Diel, P., et al. (2003). Structure activity relationship studies on C2 side chain substituted 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes. The Journal of Steroid Biochemistry and Molecular Biology, 87(1), 75-83. [Link]

-

Semantic Scholar. (n.d.). Structure-Activity Relationships. Semantic Scholar. [Link]

-

Li, J., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. [Link]

-

Chemsrc. (n.d.). CAS#:54179-16-7 | N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide. Chemsrc. [Link]

Sources

- 1. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives | MDPI [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine - Google Patents [patents.google.com]

- 8. EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Document: Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. (CHEMBL468... - ChEMBL [ebi.ac.uk]

- 11. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]

- 13. Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]

(3-Methoxyphenyl)methanesulfonamide and its derivatives

An In-depth Technical Guide to (3-Methoxyphenyl)methanesulfonamide and its Derivatives for Drug Discovery Professionals

Foreword

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, a privileged scaffold that has given rise to a multitude of therapeutic agents since the discovery of prontosil in the 1930s.[1] Its remarkable versatility, synthetic accessibility, and ability to engage in key hydrogen bonding interactions have cemented its role in the development of antibacterial, anti-inflammatory, anticancer, and cardiovascular drugs, among others.[1][2] This guide focuses on a specific, yet highly promising, chemical space: . By exploring the interplay between the methoxyphenyl ring, the flexible methanesulfonamide linker, and subsequent structural modifications, we aim to provide a comprehensive resource for researchers and scientists dedicated to the discovery of novel therapeutics. This document delves into the synthesis, structure-activity relationships, and biological evaluation of this compound class, offering field-proven insights and detailed protocols to accelerate research and development efforts.

The Core Scaffold: Physicochemical Profile and Structural Rationale

The this compound core provides a unique combination of structural features that make it an attractive starting point for library synthesis and lead optimization. The 3-methoxy substitution on the phenyl ring is not merely a placeholder; it fundamentally influences the molecule's electronic properties, conformation, and potential for intermolecular interactions.

Physicochemical Properties

Understanding the baseline properties of the parent structures is crucial for predicting the behavior of its derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |

| N-(3-methoxybenzyl)methanesulfonamide[3] | C₉H₁₃NO₃S | 215.27 | 359.1 ± 44.0 | 1.222 ± 0.06 |

| N-(4-amino-3-methoxyphenyl)methanesulfonamide[4] | C₈H₁₂N₂O₃S | 216.26 | - | - |

The Significance of the 3-Methoxy Group: A Computational Perspective

Quantum chemical calculations, such as those using Density Functional Theory (DFT), reveal the subtle yet profound impact of the 3-methoxy group.[5] Its presence introduces an asymmetric electronic distribution across the aromatic ring.

-

Molecular Electrostatic Potential (MEP): The oxygen atom of the methoxy group creates a region of negative electrostatic potential, making it a prime hydrogen bond acceptor. This feature is critical for orienting the molecule within a biological target's binding pocket.[5]

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often distributed over the phenyl ring and the methoxy group. This indicates that these areas are the primary sites for electrophilic and nucleophilic interactions, respectively, guiding derivatization strategies to enhance binding affinity and reactivity.[5]

The inherent properties of the 3-methoxyphenyl moiety—its moderate lipophilicity, hydrogen bonding capability, and specific electronic profile—provide a robust foundation for designing derivatives with tailored pharmacological profiles.

Synthetic Strategies: From Core to Chemical Library

The synthetic tractability of sulfonamides is a major advantage for their use in drug discovery.[1] The most common and reliable method involves the reaction of a substituted aniline or benzylamine with a sulfonyl chloride in the presence of a base.

General Synthesis Workflow

The creation of a library of this compound derivatives typically follows a modular approach where either the amine or the sulfonyl chloride component is varied.

Sources

- 1. mdpi.com [mdpi.com]